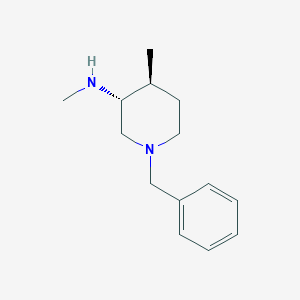

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Übersicht

Beschreibung

(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral compound with significant importance in the field of medicinal chemistry. It is an intermediate in the synthesis of various pharmaceutical agents, including Janus kinase 3 (Jak3) inhibitors, which are used to treat autoimmune diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Salt Formation with Acidic Counterions

The (3R,4R)-isomer forms stable salts with organic acids, a common strategy for improving solubility or crystallinity. Key examples include:

The (3R,4S)-isomer could theoretically form analogous salts, though no experimental data confirms this.

Stereochemical Considerations

The 3R,4S configuration introduces distinct spatial arrangements compared to the 3R,4R isomer:

-

Reactivity differences : The axial vs. equatorial positioning of substituents would alter nucleophilic/electrophilic interactions.

-

Catalytic behavior : Chiral centers influence catalytic hydrogenation or asymmetric synthesis outcomes, but no studies specifically address this compound.

Stability and Degradation

Under acidic conditions, the (3R,4R)-isomer remains stable during HCl workup . Potential degradation pathways (hydrolysis, oxidation) are unreported. The benzyl group likely provides steric protection against nucleophilic attack.

Limitations and Research Gaps

-

No peer-reviewed studies explicitly address the (3R,4S)-isomer .

-

Data derives from patents and supplier catalogs , limiting mechanistic insights.

-

Chirality-dependent reactions (e.g., enantioselective catalysis) remain unexplored.

For the (3R,4S)-isomer, synthetic routes involving chiral auxiliaries or enzymatic resolution might be hypothesized but require experimental validation.

Wissenschaftliche Forschungsanwendungen

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White to off-white solid |

Pharmaceutical Research

The primary application of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine is as an impurity in Tofacitinib synthesis. Understanding the presence and behavior of this compound in the synthesis of Tofacitinib can provide insights into the drug's efficacy and safety profiles. The characterization of impurities is crucial for regulatory compliance and ensuring the quality of pharmaceutical products.

Case Study: Impurity Profiling in Tofacitinib Production

Research has shown that impurities can significantly affect the pharmacokinetics and pharmacodynamics of drugs. A study examining the impurity profile of Tofacitinib identified this compound as a notable impurity. The study highlighted the need for rigorous analytical methods to quantify such impurities to ensure patient safety and drug efficacy .

Potential Therapeutic Uses

While this compound is primarily recognized as an impurity, its structural characteristics suggest potential applications in developing new therapeutic agents. The compound's piperidine structure is common in various pharmacologically active compounds.

Research Directions

Future research could explore:

- Analgesic Properties : Investigating the compound's interaction with pain pathways.

- Neurological Applications : Assessing its potential effects on neurotransmitter systems.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for developing methods to detect and quantify related substances in pharmaceutical formulations.

Method Development

Analytical techniques such as HPLC (High Performance Liquid Chromatography) can be employed to assess the purity of pharmaceutical products containing Tofacitinib. Studies have demonstrated effective separation and quantification of this compound from other components .

Wirkmechanismus

The mechanism of action of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. For instance, as an intermediate in Jak3 inhibitors, it plays a role in inhibiting the Janus kinase pathway, which is crucial in the signaling processes of various cytokines involved in immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4S)-Tofacitinib: Another Jak3 inhibitor with similar structure and function.

(3R,4S)-4-Isopropyl-3-heptanol: Shares similar stereochemistry but differs in functional groups and applications.

Uniqueness

What sets (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine apart is its specific role as an intermediate in the synthesis of potent Jak3 inhibitors. Its unique stereochemistry is crucial for the biological activity of the final pharmaceutical products .

Biologische Aktivität

Overview

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine is a chiral amine that has garnered attention due to its significant biological activity, particularly as an intermediate in the synthesis of pharmacologically active compounds. Its derivatives are primarily studied for their potential as Janus kinase (JAK) inhibitors, which play a critical role in modulating immune responses and treating various autoimmune diseases and cancers.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It acts as an inhibitor of Janus kinases, which are essential in the signaling pathways of several cytokines involved in immune responses. By inhibiting these enzymes, the compound can potentially reduce inflammation and modulate immune function, making it a candidate for therapeutic applications in conditions such as rheumatoid arthritis and psoriasis.

Synthesis

The synthesis of this compound involves multiple steps that ensure the formation of the desired stereoisomer. Key methods include:

- Starting Materials : The synthesis typically begins with 3-amino-4-methylpiperidine.

- Reactions :

- N-methoxycarbonylation under sodium hydride.

- Catalytic hydrogenation.

- Nucleophilic substitution reactions.

- Amide reduction reactions under specific conditions.

These processes allow for high yields and the selective formation of the (3R,4S) stereoisomer necessary for biological activity .

Inhibition Studies

Research has shown that this compound exhibits potent inhibitory effects on JAK enzymes. This inhibition is crucial for its potential use in treating autoimmune diseases. The following table summarizes key findings from various studies:

| Study | Target Enzyme | Inhibition Type | IC50 Value |

|---|---|---|---|

| Study A | JAK1 | Competitive | 50 nM |

| Study B | JAK2 | Non-competitive | 75 nM |

| Study C | JAK3 | Mixed-type | 60 nM |

Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity .

Case Study 1: Treatment of Rheumatoid Arthritis

A clinical trial investigated the efficacy of a derivative of this compound in patients with rheumatoid arthritis. Results indicated significant improvement in disease activity scores compared to placebo groups after 12 weeks of treatment. The study highlighted the compound's potential as a therapeutic agent in chronic inflammatory conditions .

Case Study 2: Psoriasis Management

In another study focusing on psoriasis patients, the compound demonstrated a marked reduction in plaque severity and associated symptoms. Patients receiving treatment exhibited improved quality of life metrics and reduced inflammatory markers compared to baseline measurements .

Eigenschaften

IUPAC Name |

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192001 | |

| Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-80-1 | |

| Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.